molecular formula C14H12O2 B14619788 Ethenyl (naphthalen-2-yl)acetate CAS No. 57442-91-8

Ethenyl (naphthalen-2-yl)acetate

Katalognummer: B14619788
CAS-Nummer: 57442-91-8
Molekulargewicht: 212.24 g/mol
InChI-Schlüssel: LHLKPTLZWXQBMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethenyl (naphthalen-2-yl)acetate can be synthesized through the acetylation of β-naphthol using acetic anhydride in an alkaline medium. The reaction involves the formation of an ester bond between the hydroxyl group of β-naphthol and the carboxyl group of acetic anhydride . The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethenyl (naphthalen-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form ethyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of naphthaldehyde or naphthoic acid.

    Reduction: Formation of ethyl (naphthalen-2-yl)acetate.

    Substitution: Formation of various substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Ethenyl (naphthalen-2-yl)acetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethenyl (naphthalen-2-yl)acetate involves its interaction with various molecular targets and pathways. The vinyl group allows for the formation of reactive intermediates that can interact with biological molecules. The aromatic ring structure facilitates binding to specific receptors and enzymes, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Vinylnaphthalene: Similar structure but lacks the acetate group.

    β-Naphthol: Precursor in the synthesis of ethenyl (naphthalen-2-yl)acetate.

    Naphthalene derivatives: Various derivatives with different functional groups.

Uniqueness

Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis and industrial applications .

Eigenschaften

CAS-Nummer

57442-91-8

Molekularformel

C14H12O2

Molekulargewicht

212.24 g/mol

IUPAC-Name

ethenyl 2-naphthalen-2-ylacetate

InChI

InChI=1S/C14H12O2/c1-2-16-14(15)10-11-7-8-12-5-3-4-6-13(12)9-11/h2-9H,1,10H2

InChI-Schlüssel

LHLKPTLZWXQBMN-UHFFFAOYSA-N

Kanonische SMILES

C=COC(=O)CC1=CC2=CC=CC=C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.